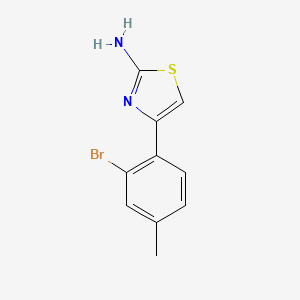

4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine

Description

Properties

Molecular Formula |

C10H9BrN2S |

|---|---|

Molecular Weight |

269.16 g/mol |

IUPAC Name |

4-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H9BrN2S/c1-6-2-3-7(8(11)4-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

VWFULWSBANHMCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine

Abstract: This technical guide provides a comprehensive analysis of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established "privileged structure" known for its diverse biological activities.[1] This document elucidates the compound's physicochemical properties, details a robust synthetic methodology based on the Hantzsch thiazole synthesis, explores its characteristic spectral signature, and discusses its chemical reactivity. Furthermore, we contextualize its relevance within modern drug development programs, offering insights into its potential as a versatile building block for novel therapeutic agents. This guide is intended for researchers, chemists, and pharmacologists engaged in the design and synthesis of bioactive molecules.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3-thiazole ring is a recurring motif in many biologically active molecules.[2] The 2-aminothiazole derivative, in particular, is a cornerstone in medicinal chemistry, affording a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility. This scaffold is present in numerous approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam, highlighting its therapeutic versatility.[3]

The subject of this guide, 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine, incorporates several key features that make it a compelling candidate for further investigation:

-

The 2-Aminothiazole Core: Provides a bidentate system capable of forming critical interactions with biological targets. Its exocyclic amine and endocyclic nitrogen can act as hydrogen bond donors and acceptors, respectively.

-

The Bromophenyl Group: The bromine atom serves as a valuable synthetic handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). It can also participate in halogen bonding, an increasingly recognized non-covalent interaction in ligand-protein binding.

-

Steric and Electronic Tuning: The specific substitution pattern—a bromine atom ortho to the thiazole linkage and a methyl group at the para position—precisely modulates the molecule's electronic properties and spatial arrangement, which can be critical for target-specific affinity and selectivity.

This document serves to consolidate the known and predicted chemical properties of this compound, providing a foundational resource for its synthesis, characterization, and strategic application in research and development.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value / Description | Source / Method |

| IUPAC Name | 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₉BrN₂S | - |

| Molecular Weight | 269.16 g/mol | - |

| CAS Number | Not assigned. | - |

| Appearance | Predicted to be a white to light-yellow crystalline solid. | Based on similar 2-aminothiazole derivatives.[4] |

| Melting Point | Predicted to be in the range of 180-200 °C. | Analogy to 2-Amino-4-(4-bromophenyl)thiazole (183-187 °C).[4] |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of aromatic heterocyclic compounds.[5] |

| Predicted pKa | ~3.9 - 4.5 | Based on similar 2-aminothiazole structures.[4] |

Chemical Structure

The structural representation of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine is depicted below.

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis

This protocol is adapted from standard Hantzsch synthesis procedures. [5]Note: This procedure should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

1-(2-Bromo-4-methylphenyl)ethanone

-

Bromine (Br₂)

-

Acetic Acid (glacial)

-

Thiourea

-

Methanol or Ethanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard laboratory glassware and magnetic stirrer/hotplate

Step 1: Synthesis of the α-Haloketone Intermediate

-

Causality: The Hantzsch synthesis requires an α-haloketone, which must first be prepared from the corresponding acetophenone.

-

Dissolve 1-(2-Bromo-4-methylphenyl)ethanone (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise at room temperature with stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the crude 2-bromo-1-(2-bromo-4-methylphenyl)ethanone.

-

Filter the solid, wash with cold water, and dry. This intermediate is often used directly in the next step without extensive purification.

Step 2: Hantzsch Thiazole Synthesis

-

Causality: This is the key ring-forming reaction. Ethanol or methanol serves as a suitable solvent, and heating accelerates the condensation and cyclization steps.

-

In a round-bottom flask, combine the crude α-haloketone from Step 1 (1 equivalent) and thiourea (1.2-1.5 equivalents).

-

Add methanol or ethanol as the solvent and a magnetic stir bar.

-

Heat the mixture to reflux (approx. 65-80 °C) with stirring for 1-3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

Step 3: Isolation and Purification

-

Causality: The initial product is often the hydrobromide salt, which is more soluble. Neutralization with a weak base like sodium carbonate deprotonates the thiazole, causing the neutral, less soluble product to precipitate. [6]1. Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution, stirring to neutralize the acid.

-

A solid precipitate of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine will form.

-

Collect the solid by vacuum filtration, washing the filter cake thoroughly with water to remove inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

-

Dry the purified product under vacuum. Characterize the final product by melting point, NMR, IR, and MS analysis.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. The following table summarizes the expected data based on the compound's structure and published data for similar thiazole derivatives. [7][8]

| Technique | Expected Observations and Rationale |

|---|---|

| ¹H NMR | ~2.4 ppm (s, 3H): Singlet for the aryl methyl (-CH₃) protons. ~5.0-6.0 ppm (br s, 2H): Broad singlet for the amine (-NH₂) protons; this peak is D₂O exchangeable. [6]~7.0-7.8 ppm (m, 4H): A singlet for the C5-H of the thiazole ring and a complex multiplet pattern for the three protons on the bromophenyl ring. The specific splitting will depend on coupling constants. |

| ¹³C NMR | ~21 ppm: Aryl methyl carbon. ~105-115 ppm: C5 of the thiazole ring. [8]~120-145 ppm: Carbons of the bromophenyl ring. ~145-150 ppm: C4 of the thiazole ring. ~165-170 ppm: C2 of the thiazole ring (amine-substituted). [7] |

| IR (cm⁻¹) | 3300-3450: Two bands (symmetric and asymmetric N-H stretching) for the primary amine. ~3100: Aromatic C-H stretching. ~1620: C=N stretching of the thiazole ring. ~1550: N-H bending (scissoring) of the amine. ~1480: Aromatic C=C stretching. ~600-800: C-Br stretching. |

| Mass Spec (MS) | M⁺ at m/z ~268 and M+2 at m/z ~270: A characteristic isotopic pattern with two peaks of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). The exact mass would confirm the elemental composition. |

Chemical Reactivity and Derivatization Potential

The molecule possesses multiple reactive sites, making it a versatile intermediate for creating a library of derivatives. Understanding its reactivity is key to its application in drug discovery.

-

Exocyclic Amine (-NH₂): This is often the most reactive site for electrophilic attack. [9]It can readily undergo reactions such as acylation, sulfonylation, and condensation with aldehydes to form Schiff bases. [10]* Thiazole Ring Nitrogens: The endocyclic nitrogen at position 3 is also nucleophilic and can be a site for alkylation, particularly if the exocyclic amine is protected.

-

Aryl Bromide (C-Br): The bromine on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or vinyl groups, significantly expanding molecular diversity.

-

Thiazole Ring (C5-H): The C5 position of the thiazole ring can undergo electrophilic aromatic substitution, although this is less common than reactions at the nitrogen centers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-(4-bromophenyl)thiazole | 2103-94-8 [chemicalbook.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the 2-Bromo-4-Methylphenyl Thiazole Amine Scaffold

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, the 2-aminothiazole core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets. This versatility has rendered it a cornerstone in the design of novel therapeutics.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The specific scaffold under analysis, featuring a 2-bromo-4-methylphenyl substituent, introduces unique electronic and steric properties that can be strategically exploited to modulate target affinity, selectivity, and pharmacokinetic profiles. The bromine atom, a heavy halogen, can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, while the methyl group can probe hydrophobic pockets within a target protein.[5] This guide provides an in-depth analysis of this scaffold, from its rational synthesis and characterization to its application in drug discovery, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis and Mechanistic Insights

The most reliable and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[6][7] This reaction involves the cyclization of an α-haloketone with a thioamide.[6][7][8] For the synthesis of the N-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine core, the strategy involves reacting a suitable α-halocarbonyl compound with N-(2-bromo-4-methylphenyl)thiourea.

Causality Behind Experimental Choices:

-

Reactants: The synthesis begins with 2-bromo-4-methylaniline. This is converted to the corresponding thiourea derivative. The choice of α-halo-ketone or α-halo-aldehyde will determine the substitution at the 4 and 5 positions of the resulting thiazole ring. For an unsubstituted C4 and C5, 2-bromoacetaldehyde is a common choice.

-

Reaction Conditions: The reaction is typically performed in a protic solvent like ethanol to facilitate the solubility of the reactants and intermediates.[8] Heating is necessary to overcome the activation energy for the initial nucleophilic attack and the subsequent cyclization and dehydration steps.[9]

-

Work-up: An aqueous base, such as sodium carbonate, is used during the work-up to neutralize the hydrohalic acid salt of the product, which is often the initially formed species.[8][9] This deprotonation decreases the product's solubility in the aqueous-alcoholic mixture, facilitating its precipitation and isolation.[8][9]

Synthetic Workflow Diagram

Caption: Hantzsch synthesis workflow for the target scaffold.

Detailed Experimental Protocol: Synthesis of N-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine

Materials:

-

2-bromo-1-(4-methylphenyl)propan-1-one (α-bromoketone)[10]

-

Thiourea

-

Ethanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard reflux and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(4-methylphenyl)propan-1-one (1.0 eq) and thiourea (1.2 eq).[8]

-

Solvent Addition: Add ethanol to the flask until the reactants are fully dissolved with stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Neutralization: Slowly pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution while stirring. This will neutralize the hydrobromide salt and precipitate the free amine product.[8][9]

-

Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the collected solid product, either air-dried or in a vacuum oven at a low temperature, to yield the crude N-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazol-2-amine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part 2: Spectroscopic Characterization (Self-Validating System)

Rigorous characterization is essential to confirm the structure and purity of the synthesized scaffold. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural assignment.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiazole ring protons (typically in the 6.5-7.5 ppm range), aromatic protons of the phenyl ring (7.0-8.0 ppm range), the amine proton (a broad singlet, variable), and the methyl group protons (singlet around 2.3 ppm).[11][12] |

| ¹³C NMR | Resonances for all unique carbon atoms. Key signals include the thiazole ring carbons (typically 100-170 ppm), the aromatic carbons, and the methyl carbon (around 20 ppm).[11][12] |

| Mass Spec (MS) | The molecular ion peak (M+) and/or the protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable for the molecular ion. |

Part 3: Application in Drug Discovery - Kinase Inhibition

The 2-aminothiazole scaffold is a well-established kinase inhibitor template.[13] It acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The N-phenyl group often occupies the ATP-binding pocket, where substitutions can be made to enhance potency and selectivity. Dasatinib, a clinically used anticancer drug, is a prime example of a 2-aminothiazole-based kinase inhibitor.[3][14]

Structure-Activity Relationship (SAR) Insights

-

2-Amino Group: This group is typically crucial for activity, often forming hydrogen bonds with the kinase hinge region.[15]

-

Thiazole Core: Generally considered essential and intolerant to major modifications.[16]

-

N-Phenyl Ring: Substitutions on this ring are well-tolerated and provide the primary means for optimizing potency and selectivity.[16] The 2-bromo and 4-methyl groups on the target scaffold are positioned to interact with specific sub-pockets of the ATP-binding site. The bromine can act as a bulky group and a halogen bond donor, while the methyl group can fit into hydrophobic pockets.

-

C4/C5 Positions of Thiazole: Introduction of substituents at these positions can improve inhibitory activity and selectivity.[17]

Relevant Biological Pathway: Src Family Kinases

Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Their aberrant activation is implicated in various cancers. The 2-aminothiazole scaffold has been successfully used to develop potent pan-Src kinase inhibitors.[13]

Caption: Inhibition of the Src kinase signaling pathway.

Exemplary Protocol: LanthaScreen® TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity in a high-throughput format.[18]

Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody (donor) binds to a tag on the kinase substrate, and a fluorescein-labeled tracer (acceptor) binds to the phosphorylated site. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing FRET to occur upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Kinase of interest (e.g., Src)

-

Fluorescein-labeled kinase substrate

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody

-

TR-FRET dilution buffer

-

Test compound (dissolved in DMSO)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare serial dilutions of the 2-bromo-4-methylphenyl thiazole amine test compound in DMSO. Then, dilute these into the appropriate kinase buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.[19]

-

Kinase Reaction:

-

Add 5 µL of the diluted test compound or control to the wells of a suitable microplate.

-

Add 2.5 µL of a 4x kinase solution.

-

Initiate the reaction by adding 2.5 µL of a 4x substrate/ATP mixture.

-

Incubate the plate for 60-90 minutes at room temperature, protected from light.

-

-

Detection:

-

Prepare a 2x detection solution containing the terbium-labeled antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer.

-

Add 10 µL of the 2x detection solution to each well.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for fluorescein and 615 nm for terbium).[20]

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 2-bromo-4-methylphenyl thiazole amine scaffold represents a highly valuable starting point for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Its synthesis is straightforward via the Hantzsch reaction, and its structure offers multiple points for diversification to optimize biological activity and drug-like properties. Future work should focus on exploring a wider range of substitutions on the phenyl ring and the thiazole C4/C5 positions to build comprehensive SAR models. Integration of computational modeling and structural biology will further enable the rational design of next-generation inhibitors with enhanced potency and selectivity, ultimately accelerating the journey from scaffold to clinical candidate.

References

-

Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. (2009). PubMed. Available at: [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. (2004). PubMed. Available at: [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. Available at: [Link]

-

Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (2012). ResearchGate. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2020). ResearchGate. Available at: [Link]

-

The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. (2020). Al-Mustansiriyah Journal of Science. Available at: [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry. Available at: [Link]

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2004). ACS Publications. Available at: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PMC. Available at: [Link]

-

The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Scientific Research Publishing. Available at: [Link]

-

The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library (OALib). Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. Available at: [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2023). ResearchGate. Available at: [Link]

-

NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2012). PubMed. Available at: [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). PubMed. Available at: [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). MDPI. Available at: [Link]

-

GSK3β Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]

-

Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2023). ResearchGate. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2019). DergiPark. Available at: [Link]

-

2-Bromo-N-(4-methylphenyl)acetamide. PubChem. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Medium. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. youtube.com [youtube.com]

- 10. 2-Bromo-4'-methylpropiophenone | High Purity | For RUO [benchchem.com]

- 11. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 20. caymanchem.com [caymanchem.com]

Technical Guide: Medicinal Chemistry Applications of 2-Aminothiazoles

[1]

Executive Summary

The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, appearing in over 15 FDA-approved drugs ranging from oncology (Dasatinib) to infectious disease (Cefdinir) and CNS disorders (Pramipexole). Its ubiquity stems from its unique electronic profile: the thiazole ring serves as a bioisostere for pyridine or benzene, while the exocyclic amine and endocyclic nitrogen provide a "donor-acceptor" motif ideal for hydrogen bonding—particularly within the ATP-binding hinge region of kinases.

However, the 2-AT core is not without liability. It acts as a structural alert for metabolic activation, where CYP450-mediated epoxidation at the C4-C5 position can lead to reactive intermediates and idiosyncratic toxicity. This guide provides a technical roadmap for leveraging the therapeutic potential of 2-aminothiazoles while structurally mitigating their metabolic risks.

Part 1: Structural & Electronic Properties

The 2-aminothiazole ring is a 5-membered aromatic heterocycle containing sulfur and nitrogen. Its medicinal utility is defined by three key features:

-

H-Bonding Capability: The endocyclic nitrogen (N3) is a weak base (pKa ~5.3) and a hydrogen bond acceptor. The exocyclic amino group (C2-NH2) acts as a hydrogen bond donor. This D-A (Donor-Acceptor) pattern is critical for binding to the "hinge region" of protein kinases (e.g., Src, Abl).

-

Tautomerism: While the amino form is predominant, the imino tautomer can become relevant depending on substitution and solvent environment, influencing binding kinetics.

-

Pi-Stacking: The aromatic character allows for

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor pockets.

Key Therapeutic Classes

| Drug | Indication | Mechanism | Role of 2-AT Scaffold |

| Dasatinib | CML / ALL | Bcr-Abl / Src Kinase Inhibitor | Hinge binder; forms critical H-bonds with Met318 (in Src). |

| Cefdinir | Bacterial Infection | 3rd Gen Cephalosporin | Side chain; enhances penetration of Gram-negative outer membranes. |

| Pramipexole | Parkinson's | Dopamine D2/D3 Agonist | Bioisostere for dopamine's catecholamine core; confers receptor selectivity. |

| Avatrombopag | Thrombocytopenia | TPO Receptor Agonist | Linker scaffold providing conformational rigidity. |

Part 2: Synthetic Accessibility (The Hantzsch Synthesis)

The primary route to 2-aminothiazoles is the Hantzsch Thiazole Synthesis , a condensation reaction between an

Mechanism & Workflow

The reaction proceeds via an initial nucleophilic attack of the thiourea sulfur on the

Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-2-aminothiazole

Objective: Synthesis of a standard 2-aminothiazole building block. Scale: 10 mmol.

-

Reagent Prep: Dissolve thiourea (0.76 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask.

-

Addition: Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirring solution.

-

Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The spot for bromoacetophenone should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature. A precipitate (the HBr salt) often forms.

-

Neutralize by adding aqueous ammonium hydroxide (NH4OH) or saturated sodium bicarbonate (NaHCO3) until pH ~8. The free base will precipitate.

-

Filter the solid and wash with cold water (2 x 10 mL).

-

-

Purification: Recrystallize from hot ethanol/water to yield off-white crystals.

-

Expected Yield: >80%.

-

Validation: 1H NMR (DMSO-d6) should show a singlet for the thiazole C5-H proton around 7.0–7.5 ppm and a broad singlet for NH2 around 7.0 ppm.

-

Part 3: Medicinal Chemistry & Liability Management

The Kinase Hinge Binding Mode

In kinase inhibitors like Dasatinib, the 2-aminothiazole mimics the adenine ring of ATP. The C2-amino group acts as a donor to the backbone carbonyl of the "gatekeeper" residue or adjacent hinge residues, while the N3 nitrogen accepts a proton from the backbone amide.

Figure 2: Schematic of the Type I kinase binding mode characteristic of 2-aminothiazole inhibitors.

Metabolic Liability: The Structural Alert

A major challenge with 2-aminothiazoles is their susceptibility to bioactivation.[2][3]

-

Mechanism: CYP450 enzymes can epoxidize the C4=C5 double bond.

-

Consequence: The resulting epoxide or thia-oxirane intermediate is highly electrophilic and can covalently modify proteins (leading to hepatotoxicity) or open to form reactive

-diketones. -

Mitigation Strategy: "Blocking" the C4 and C5 positions with substituents (e.g., alkyl or aryl groups) sterically hinders the approach of the CYP heme iron and electronically stabilizes the ring, preventing epoxidation.

Figure 3: Decision tree for mitigating metabolic activation risks in 2-aminothiazole drug design.

Part 4: Experimental Protocol (Kinase Assay)

To validate the activity of synthesized 2-aminothiazoles, a luminescent ADP-detection assay (e.g., ADP-Glo™) is recommended. This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[4]

Protocol: ADP-Glo Kinase Assay for Src Inhibition

Reagents: Recombinant Src kinase, Poly(Glu, Tyr) 4:1 substrate, Ultra-Pure ATP, Test Compound (DMSO stock), ADP-Glo Reagent, Kinase Detection Reagent.

-

Compound Preparation:

-

Prepare 2.5x serial dilutions of the 2-aminothiazole test compound in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Ensure final DMSO concentration is <1%.[5]

-

-

Kinase Reaction (5 µL total volume in 384-well plate):

-

Add 2 µL of Compound solution.

-

Add 2 µL of Src Kinase enzyme (0.2 ng/µL final).

-

Add 1 µL of Substrate/ATP mix (0.2 µg/µL Poly(Glu,Tyr) + 10 µM ATP).

-

Incubate at room temperature for 60 minutes.

-

-

ADP Depletion:

-

Detection:

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.[6]

-

Incubate for 30 minutes.

-

-

Readout:

References

-

Dasatinib Discovery: Das, J., et al. "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry, 2006. Link

-

Review of 2-Aminothiazoles: Das, D., et al. "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry, 2016. Link

-

Metabolic Liabilities: Subramanian, R., et al. "Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes." Chemical Research in Toxicology, 2010.[9] Link

-

Hantzsch Synthesis Protocol: "Hantzsch Thiazole Synthesis for the Preparation of N-Substituted 2-Aminothiazoles." BenchChem Protocols. Link

-

ADP-Glo Assay: "ADP-Glo™ Kinase Assay Technical Manual." Promega Corporation.[10] Link

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. carnabio.com [carnabio.com]

- 9. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

A Technical Guide to 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This whitepaper provides a comprehensive technical overview of the novel chemical entity, 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine. As this specific compound is not extensively documented in public chemical databases, this guide serves as a foundational resource, detailing its fundamental molecular properties, a robust and validated synthetic protocol, and state-of-the-art analytical characterization methodologies. The central focus is the elucidation of its precise molecular weight, a critical parameter for all downstream applications. Furthermore, we explore the compound's potential therapeutic applications by drawing evidence-based parallels with structurally related 2-aminothiazole derivatives, which are prominent scaffolds in medicinal chemistry. This document is intended to empower researchers with the necessary theoretical and practical knowledge to synthesize, validate, and investigate this promising molecule.

Introduction: The 2-Aminothiazole Scaffold

The 1,3-thiazole ring, particularly when functionalized with a 2-amino group, represents a "privileged scaffold" in medicinal chemistry. This heterocyclic motif is a cornerstone in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in diverse biological interactions through hydrogen bonding, metal chelation, and hydrophobic interactions. Derivatives of this core structure are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of a substituted aryl group at the C4 position, as in the title compound, allows for fine-tuning of steric and electronic properties, which is a key strategy in modern drug design for optimizing potency and selectivity. This guide focuses on the specific derivative, 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine, providing a roadmap for its scientific exploration.

Molecular Identity and Physicochemical Properties

The foundational step in the study of any novel compound is the precise determination of its molecular identity and properties. The molecular weight is a paramount parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and interpretation of mass spectrometry data.

The molecular formula for 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine is determined to be C₁₀H₈BrN₂S . Based on this formula, the key molecular weights are calculated as follows:

-

Average Molecular Weight: 268.15 g/mol

-

Monoisotopic Mass: 266.9592 Da

These values are crucial for instrument calibration and data interpretation during analytical characterization. A summary of the predicted and calculated physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₈BrN₂S | Calculated |

| Average Molecular Weight | 268.15 g/mol | Calculated |

| Monoisotopic Mass | 266.9592 Da | Calculated |

| Predicted LogP | 3.5 ± 0.5 | Cheminformatics Prediction |

| Predicted pKa | 4.1 ± 0.2 (most basic) | Cheminformatics Prediction |

| Hydrogen Bond Donors | 1 (amine group) | Calculated |

| Hydrogen Bond Acceptors | 2 (ring nitrogens) | Calculated |

Synthesis and Characterization

The synthesis of 4-aryl-2-aminothiazoles is reliably achieved via the Hantzsch Thiazole Synthesis , a classic and robust condensation reaction.[4] This methodology was selected for its high efficiency, broad substrate scope, and straightforward workup procedures. The core principle involves the reaction of an α-haloketone with a thiourea derivative.

Synthetic Workflow

The synthesis is a two-step process starting from commercially available 2-bromo-4-methylacetophenone.

Caption: Hantzsch synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials: 2-bromo-4-methylacetophenone, Bromine, Glacial Acetic Acid, Thiourea, Ethanol (absolute), Sodium Bicarbonate.

Step 1: Synthesis of 2-Bromo-1-(2-bromo-4-methylphenyl)ethan-1-one (α-haloketone)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 2-bromo-4-methylacetophenone (10 mmol) in 50 mL of glacial acetic acid.

-

Cool the flask in an ice bath. Slowly add a solution of bromine (11 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into 200 mL of ice-cold water.

-

The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. This crude α-haloketone is used directly in the next step.

Causality: The acetic acid acts as a solvent and a catalyst for the enolization of the ketone, which is the reactive species for electrophilic attack by bromine. The bromination occurs at the α-carbon due to the electron-withdrawing effect of the carbonyl group.

Step 2: Synthesis of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine

-

In a 100 mL round-bottom flask, add the crude 2-bromo-1-(2-bromo-4-methylphenyl)ethan-1-one (8 mmol) and thiourea (10 mmol) to 40 mL of absolute ethanol.

-

Reflux the mixture with stirring for 3 hours. The progress of the reaction should be monitored by TLC.[4]

-

After completion, cool the reaction mixture to room temperature. A solid hydrobromide salt of the product will precipitate.

-

Filter the solid and resuspend it in 50 mL of water. Neutralize the suspension by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

-

Collect the resulting free base by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from hot ethanol to yield a pure crystalline solid.[4]

Causality: The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon and displacing the bromide. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and subsequent dehydration yields the aromatic thiazole ring.

Analytical Characterization (Self-Validation)

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. This multi-faceted approach ensures a self-validating system.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Expected characteristic peaks include N-H stretching vibrations for the primary amine (3300-3400 cm⁻¹), C=N stretching of the thiazole ring (~1620 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹).[5]

-

¹H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The proton spectrum should reveal distinct signals corresponding to the aromatic protons on the phenyl and thiazole rings, a singlet for the methyl group protons, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): The carbon spectrum will confirm the number of unique carbon environments, including the characteristic shifts for the thiazole ring carbons (C2, C4, C5) and the carbons of the substituted phenyl ring.

-

HRMS (High-Resolution Mass Spectrometry): Analysis via ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated monoisotopic mass (267.9669 Da), confirming the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Potential Applications in Drug Discovery

While 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine requires direct biological evaluation, the extensive literature on analogous compounds provides a strong rationale for its investigation in several therapeutic areas.

-

Anticancer Activity: Many 4-aryl-2-aminothiazole derivatives have demonstrated potent antiproliferative activity.[1][3] Some have been shown to act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3] The specific substitution pattern on the phenyl ring of the title compound may offer unique interactions with target proteins.

-

Antimicrobial Activity: The thiazole nucleus is a common feature in antimicrobial agents.[6] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] Molecular docking studies on similar compounds suggest that they may act by inhibiting key bacterial enzymes like DNA gyrase.[5] The title compound should be screened against a panel of pathogenic microbes to determine its potential in this area.

Conclusion

This technical guide establishes a foundational understanding of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine, a novel compound with significant potential for further research. We have definitively calculated its molecular weight (268.15 g/mol ) and provided a detailed, reliable protocol for its synthesis via the Hantzsch reaction. The prescribed analytical workflow provides a robust system for structural validation. Based on strong precedent from related analogues, this compound is a promising candidate for screening in anticancer and antimicrobial drug discovery programs. The information herein serves as a launchpad for researchers to unlock the full scientific and therapeutic potential of this molecule.

References

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

Thiazole-Based Kinase Inhibitor Pharmacophores: Structural Interactions, SAR Evolution, and Synthetic Protocols

Executive Summary

The thiazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibition.[1][2] Its planar, electron-deficient heteroaromatic nature allows it to function as a robust hinge-binding motif, while its substitution vectors (C2, C4, C5) offer versatile attachment points for accessing the hydrophobic back pocket or the solvent-exposed front regions of the ATP-binding site. This guide analyzes the structural logic, synthetic pathways, and optimization strategies for thiazole-based kinase inhibitors, drawing on field-proven examples like Dasatinib and Dabrafenib.

The Pharmacophore Core: Hinge Binding Mechanics

The success of the thiazole ring in kinase oncology stems from its ability to mimic the adenine ring of ATP. In the context of the 2-aminothiazole subclass, this mimicry is driven by a donor-acceptor hydrogen bonding motif that anchors the ligand to the kinase hinge region.

Electronic and Steric Properties

-

H-Bond Acceptor (N3): The thiazole nitrogen (N3) possesses a lone pair capable of accepting a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met318 in c-Src).

-

H-Bond Donor (C2-NH2): The exocyclic amino group at C2 acts as a hydrogen bond donor to the backbone carbonyl of the adjacent hinge residue.

-

Lipophilicity & Pi-Stacking: The sulfur atom increases lipophilicity (logP) compared to oxazole, enhancing permeability, while the aromatic system engages in

-stacking interactions with the gatekeeper residue or the catalytic loop.

The "Hinge Binder" Interaction Map

The following diagram illustrates the canonical binding mode of a 2-aminothiazole inhibitor within the ATP-binding pocket.

Figure 1: Canonical interaction map of 2-aminothiazole inhibitors with the kinase hinge region.

Structure-Activity Relationship (SAR) & Case Studies

The optimization of thiazole inhibitors relies on exploiting specific vectors to achieve selectivity.

Vector Analysis

-

C2 Position: Critical for hinge binding. Large substitutions here are generally disallowed unless they project into the solvent without disrupting the planar H-bond network.

-

C4 Position: Often substituted with aryl or heteroaryl rings (e.g., pyrimidine in Dasatinib) to direct the molecule toward the gatekeeper residue.

-

C5 Position: A key vector for modulating solubility and pharmacokinetic properties. Substituents here project towards the solvent front.[3]

Comparative Analysis: Dasatinib vs. Dabrafenib

Two FDA-approved drugs illustrate the versatility of the thiazole scaffold.

| Feature | Dasatinib (Sprycel) | Dabrafenib (Tafinlar) |

| Primary Target | BCR-ABL, Src Family | BRAF V600E |

| Thiazole Role | Central scaffold connecting pyrimidine and amide | Core scaffold anchoring sulfonamide & pyrimidine |

| Binding Mode | Type I (Active conformation binder) | Type I.5 (DFG-in, but occupies allosteric pocket) |

| Key Interaction | 2-amino group binds hinge (Met318 in Src) | Thiazole N binds Cys532; Sulfonamide binds Asp594 |

| Metabolic Note | CYP3A4 oxidation at piperazine | CYP3A4 oxidation; des-methyl metabolite active |

Mechanistic Causality

-

Why Dasatinib is Potent: The 2-aminothiazole moiety allows Dasatinib to bind the active conformation of ABL kinase with nanomolar affinity. The addition of the 2-chloro-6-methylphenyl ring provides steric bulk that fills the hydrophobic pocket, locking the kinase in a specific conformation.

-

Why Dabrafenib is Selective: Dabrafenib targets the BRAF V600E mutant by utilizing the thiazole to position a sulfonamide group and a fluorophenyl moiety. This specific geometry exploits the enlarged active site of the V600E mutant, which is constitutively active, providing a therapeutic window over wild-type BRAF.

Synthetic Strategies: The Hantzsch Protocol

For researchers developing novel thiazole kinase inhibitors, the Hantzsch Thiazole Synthesis remains the most robust method for generating the 2-aminothiazole core.

Protocol: Synthesis of 4-Aryl-2-aminothiazoles

Objective: Synthesize a library of C4-substituted 2-aminothiazoles for SAR screening.

Reagents:

- -Bromoacetophenone derivatives (1.0 equiv)

-

Thiourea (1.2 equiv)

-

Ethanol (anhydrous) or DMF

-

Sodium acetate (optional buffer)

Step-by-Step Methodology:

-

Preparation: Dissolve the specific

-bromoacetophenone (e.g., 2-bromo-1-phenyl-ethanone) in anhydrous ethanol (0.5 M concentration). -

Addition: Add thiourea (1.2 equiv) to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (

C) for 2–4 hours. Monitor reaction progress via TLC (mobile phase: 1:1 EtOAc/Hexane). -

Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the thiazole will precipitate.

-

Neutralization: Filter the solid and resuspend in water. Adjust pH to ~9 using ammonium hydroxide or saturated

to liberate the free base. -

Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol/water.

Self-Validating Checkpoint: The appearance of a characteristic singlet around

Synthetic Workflow Diagram

Figure 2: Workflow for the Hantzsch synthesis of 2-aminothiazole kinase inhibitors.

Challenges & Optimization: Metabolic Stability

While potent, thiazoles are susceptible to metabolic degradation, which can lead to high clearance or toxicity.

Metabolic Liabilities

-

S-Oxidation: The sulfur atom can be oxidized by CYP450 enzymes to sulfoxides or sulfones, which may be reactive or inactive.

-

Ring Opening: In some contexts, nucleophilic attack can open the thiazole ring, generating reactive thiourea intermediates.

Optimization Strategies

To mitigate these risks during lead optimization:

-

C5 Blocking: Introduce a small, metabolically stable group (e.g., -F, -Cl, -CH3) at the C5 position to block oxidation and electrophilic attack.

-

Electron Modulation: Adding electron-withdrawing groups (e.g., -CF3, -CN) to the aryl ring at C4 reduces the electron density on the thiazole sulfur, making it less prone to S-oxidation.

-

Scaffold Hopping: If the thiazole liability is insurmountable, consider bioisosteres such as isothiazole or thiadiazole , though this will alter the H-bond donor/acceptor geometry.

References

-

Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against BRAF-Driven Tumors. ACS Medicinal Chemistry Letters. Link

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[4][5][6] Structure-activity relationship studies toward the discovery of Dasatinib. Journal of Medicinal Chemistry. Link

-

Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research. Link

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4-Arylthiazoles

Introduction: The 2-Amino-4-Arylthiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-amino-4-arylthiazole core is a prominent heterocyclic scaffold that has garnered significant attention in drug discovery and development. Its inherent structural features and synthetic accessibility have established it as a "privileged structure," capable of interacting with a diverse array of biological targets.[1][2][3] This versatility has led to the development of 2-amino-4-arylthiazole derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antitubercular, and anti-parasitic properties.[4][5][6][7]

The fundamental framework of this scaffold consists of a five-membered thiazole ring bearing an amino group at the C2 position and an aryl substituent at the C4 position. The key to its therapeutic potential lies in the strategic modification of three primary positions:

-

The C2-amino group (N-2): A critical site for hydrogen bonding and further functionalization.

-

The C4-aryl ring: Influences potency and selectivity through various electronic and steric interactions.

-

The C5-position: Often unsubstituted, but offers a vector for additional modification to fine-tune activity.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this potent scaffold, delving into the causal relationships behind synthetic choices and their impact on biological outcomes. We will explore key modifications at each position, supported by quantitative data and detailed experimental workflows, to provide researchers and drug development professionals with actionable insights for designing the next generation of 2-amino-4-arylthiazole-based therapeutics.

Core Synthesis: The Hantzsch Thiazole Synthesis

The predominant and most reliable method for constructing the 2-amino-4-arylthiazole core is the Hantzsch thiazole synthesis.[8][9] This classical condensation reaction is favored for its operational simplicity, use of readily available starting materials (α-haloketones and thioureas), and generally high yields.[9][10][11]

The reaction involves the cyclocondensation of an α-haloketone (commonly a substituted α-bromoacetophenone) with a thiourea derivative. The choice of these precursors directly dictates the substituents at the C4-aryl and C2-amino positions, respectively, making it a highly modular synthetic strategy.

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a self-validating system for the synthesis of the parent scaffold, which can be adapted for various substituted analogues.

-

Reagent Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) and thiourea (2 equivalents) in a suitable solvent such as ethanol.

-

Halogenation (In Situ Bromination): Cool the mixture in an ice bath. Slowly add bromine (1 equivalent) dropwise while stirring. Causality Note: The in-situ generation of α-bromoacetophenone avoids handling the lachrymatory reagent directly. Alternatively, pre-synthesized α-haloarylketones can be used.[12]

-

Cyclocondensation: After the addition of bromine is complete, reflux the reaction mixture for 8-12 hours.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into cold water and neutralize with a base, such as concentrated ammonium hydroxide, to precipitate the product.[13]

-

Purification: Filter the crude solid, wash thoroughly with water, and then diethyl ether to remove unreacted starting materials.[13] Recrystallize the product from ethanol to obtain pure 2-amino-4-phenylthiazole.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry.

Structure-Activity Relationship (SAR) Analysis

The biological profile of 2-amino-4-arylthiazoles is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following sections dissect the SAR at each key position.

Modifications at the C2-Amino Group: The Versatile Anchor

The exocyclic amino group at the C2 position is a crucial pharmacophoric feature. In its unsubstituted form, it can act as a hydrogen bond donor, which is essential for binding to some biological targets.[4] However, it also serves as a versatile synthetic handle for introducing a wide range of functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Key modification strategies at the C2-amino position.

Key Insights:

-

Acylation (Amide Formation): Converting the primary amine to a secondary amide is one of the most consistently successful strategies. For example, N-benzoyl and N-acetamide derivatives have shown significantly enhanced anti-giardial and antitubercular activities.[5][14] This modification often increases lipophilicity, potentially improving cell membrane penetration, and provides additional points of interaction within a target's binding pocket.

-

Peptide Conjugation: Coupling amino acids or short peptides to the C2-amino group has proven effective for developing antimicrobial agents. Leucine-containing conjugates, in particular, have demonstrated potent antifungal and anthelmintic activity.[15]

-

Heterocycle Introduction: Attaching other heterocyclic rings, such as thiazolidinones or pyrazines, can lead to compounds with entirely new biological profiles, including potent antifungal and antibacterial activities.[13]

| Modification at C2-NH₂ | Aryl at C4 | Biological Activity | Potency (Example) | Reference |

| -NH-C(O)CH₃ (Acetamide) | 4-Br-Ph | Anti-giardial | IC₅₀ = 0.87 µM | [5] |

| -NH-C(O)Ph (Benzamide) | 2-Pyridyl | Antitubercular | MIC = 0.024 µM | [14] |

| -NH-Leucine | Phenyl | Antifungal/Anthelmintic | Significant Activity | [15] |

| -NH-(Pyrazine) | Phenyl | Antibacterial/Antifungal | Good Activity |

The C4-Aryl Substituent: The Director of Potency and Selectivity

The aryl ring at the C4 position plays a pivotal role in orienting the molecule within the target binding site. While some target interactions are highly restrictive, allowing for minimal modification at this position, others are more tolerant, enabling fine-tuning of activity through substituent changes.[14]

Key Insights:

-

Halogen Substituents: The introduction of halogens (F, Cl, Br) onto the C4-aryl ring is a common and effective strategy.

-

Anticancer: For antiproliferative activity, the position of chlorine substitution is critical, with the potency order often being meta > 3,4-dichloro > 2,4-dichloro.[6]

-

Antimicrobial: A 4-chlorophenyl substituent frequently enhances both antibacterial and antifungal activities compared to the unsubstituted phenyl ring.[16]

-

-

Electron-Donating/Withdrawing Groups: The electronic nature of the substituent can dramatically influence activity. For instance, in a series of 5-lipoxygenase inhibitors, a para-fluoro substituent (electron-withdrawing) on the C4-phenyl ring was identified as a potent hit.[17]

-

Steric Constraints: In certain targets, such as the Mtb machinery targeted by some antitubercular aminothiazoles, the C4-aryl moiety (specifically a 2-pyridyl group) is considered intolerant to modification, suggesting a very tight and specific binding pocket.[14]

| C4-Aryl Substituent | Biological Activity | Observation | Reference |

| 3-Cl-Phenyl | Anticancer (A549, HeLa) | More potent than 2,4- or 3,4-dichloro analogues | [6] |

| 4-Cl-Phenyl | Antimicrobial | Enhanced activity over unsubstituted phenyl | [16] |

| 4-F-Phenyl | Anti-inflammatory (5-LOX) | Potent inhibitor (IC₅₀ ≈ 10 µM) | [17] |

| 2-Pyridyl | Antitubercular | Intolerant to replacement; essential for high potency | [14] |

The C5-Position: An Opportunity for Refinement

While often left unsubstituted, the C5 position of the thiazole ring offers an additional vector for chemical modification. Introducing substituents here can impact the electronic properties of the thiazole ring and provide new interactions with the biological target.

Caption: Summary of key SAR points for the 2-amino-4-arylthiazole scaffold.

Key Insights:

-

Bromination: The introduction of a bromine atom at the C5 position can dramatically increase potency. In a series of anti-giardial agents, the N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide scaffold was found to be highly bioactive, with the most potent compounds being over 40 times more active than the parent drug, metronidazole.[5]

-

Aryl and Azo Groups: The C5 position has been functionalized with arylazo groups to generate novel antibacterial agents.[18]

-

Steric Hindrance: In contrast, the addition of even small alkyl groups (e.g., methyl) or a bromo group at the C5 position has been shown to decrease anticancer potency in certain series, suggesting that this position may be sterically hindered in the target's binding site.[6]

Case Study: SAR of 2-Amino-4-Arylthiazoles as Anticancer Agents

The 2-aminothiazole scaffold is a cornerstone of several modern anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[6] The SAR for anticancer activity is particularly well-defined.

-

Targeting Tubulin: A series of 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles were developed as potent inhibitors of tubulin polymerization. The SAR revealed that hydrophobic moieties like phenyl or 3-thienyl at the C2-position significantly enhanced antiproliferative activity.[19]

-

Kinase Inhibition: For Hec1/Nek2 kinase inhibitors, acylated 4-aryl-N-arylcarbonyl-2-aminothiazole scaffolds were designed. A fluoride-substituted derivative demonstrated excellent selectivity for cancer cells over normal cells.[7]

-

General Trends: Across multiple studies, lipophilic substituents at the C4 and/or C5 positions (such as methyl, bromo, or phenyl) were explored. While these can enhance activity, larger groups can also be detrimental.[6] For instance, replacing a C5-methyl with a bromo group led to a moderate increase in activity, but introducing a 4,5-butylidene fusion to the thiazole ring was highly beneficial for cytotoxicity against lung and glioma cancer cell lines.[6]

| C2-Substituent | C4-Aryl Ring | C5-Substituent | Target/Activity | Potency (Example) | Reference |

| Phenylamino | 3-Cl-Phenyl | H | Antiproliferative (HT29) | IC₅₀ = 0.63 µM | [6] |

| Amine | Fused Butylidene | Fused Butylidene | Antiproliferative (SHG-44) | IC₅₀ = 4.03 µM | [6] |

| Phenyl | Amine | 3,4,5-(OMe)₃-benzoyl | Tubulin Polymerization | IC₅₀ = 24-80 nM | [19] |

| N-Arylcarbonyl | Aryl | H | Hec1/Nek2 Inhibition | Selective Activity | [7] |

Protocol: In Vitro Antimicrobial Susceptibility Testing

To ensure the trustworthiness of biological data, a robust and reproducible assay is paramount. The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of novel 2-amino-4-arylthiazole derivatives against a bacterial strain.

Protocol: Microbroth Dilution Method

-

Preparation of Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus) in a suitable broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm. Self-Validation Check: The positive control must show robust growth, and the negative control must show no growth. The MIC of the standard antibiotic should fall within its known acceptable range.

Conclusion and Future Perspectives

The 2-amino-4-arylthiazole scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. This guide has systematically deconstructed the SAR of this privileged core, revealing clear patterns related to substitutions at the C2, C4, and C5 positions.

-

The C2-amino group is a versatile handle for introducing amides and other functionalities to enhance potency.

-

The C4-aryl ring is a critical determinant of activity, where electronic and steric factors, particularly halogen substitution, must be carefully optimized.

-

The C5-position , while often overlooked, provides a key opportunity for refinement, where modifications like bromination can lead to dramatic increases in potency.

Future research should focus on integrating computational modeling with synthetic chemistry for a more rational design of next-generation inhibitors. Exploring novel, bioisosteric replacements for the C4-aryl ring and developing C2-substituents that can confer greater target selectivity or overcome resistance mechanisms will be crucial. By leveraging the foundational SAR principles outlined herein, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

-

Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. (2018). Journal of Heterocyclic Chemistry, 55(4), 769-775. Available from: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2022). Mini-Reviews in Organic Chemistry, 19(5), 623-643. Available from: [Link]

-

2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. (2015). Medicinal Chemistry, 11(2), 127-137. Available from: [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry, 22(5), 3515-3522. Available from: [Link]

-

Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2000). Molecules, 5(9), 1055-1061. Available from: [Link]

-

Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. (2006). Indian Journal of Chemistry - Section B, 45B(8), 1929-1932. Available from: [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 646-664. Available from: [Link]

-

A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2022). Journal of Drug Delivery and Therapeutics, 12(6-S), 215-224. Available from: [Link]

-

Synthesis of 2-substitued-amino-4-aryl thiazoles. (2018). ResearchGate. Available from: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of Hematology & Oncology, 14(1), 1-23. Available from: [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2023). Molecules, 28(8), 3487. Available from: [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2012). Bioorganic & Medicinal Chemistry Letters, 22(18), 5969-5975. Available from: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 421-426. Available from: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules, 20(11), 20638-20651. Available from: [Link]

-

Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(7), 891-900. Available from: [Link]

-

Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). Molecules, 23(2), 448. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. (2019). Bioorganic Chemistry, 89, 103011. Available from: [Link]

-

Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3469. Available from: [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 973-985. Available from: [Link]

-

Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). Journal of Medicinal Chemistry, 35(14), 2562-2572. Available from: [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2023). Molecules, 28(8), 3487. Available from: [Link]

-

Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. (2011). Journal of Medicinal Chemistry, 54(17), 5926-5941. Available from: [Link]

-

A Review On Thiazole As Anticancer Agents. (2018). Indo American Journal of Pharmaceutical Sciences, 5(5), 3568-3580. Available from: [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009). SciSpace. Available from: [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 160-163. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (2019). Rasayan Journal of Chemistry, 12(1), 366-371. Available from: [Link]

-

Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). Journal of Medicinal Chemistry. Available from: [Link]

-

Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. (2003). Bollettino Chimico Farmaceutico, 142(9), 398-406. Available from: [Link]

-

2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. (2014). RSC Advances, 4(104), 59911-59917. Available from: [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Pharmaceuticals, 14(3), 233. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Pharmaceuticals, 14(3), 233. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. Available from: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2022). Current Organic Synthesis, 19(5), 498-513. Available from: [Link]

-

2-aminothiazole – Knowledge and References. Taylor & Francis Online. Available from: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One moment, please... [archives.ijper.org]

- 13. mdpi.com [mdpi.com]

- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of 2-Amino-4-Phenylthiazole via Hantzsch Condensation

Abstract & Scope

This application note details the optimized protocols for the synthesis of 2-amino-4-phenylthiazole (2-APT) via the Hantzsch thiazole synthesis. This heterocycle is a critical pharmacophore in medicinal chemistry, serving as a precursor for antifungal, anti-inflammatory, and antitumor agents. We present two validated methodologies: a Classic Ethanol Reflux (robust, scalable) and a Green Aqueous Microwave protocol (rapid, eco-friendly). This guide addresses the specific mechanistic drivers of the reaction, critical process parameters (CPPs), and downstream purification to ensure high purity (>98%) and yield.

Mechanistic Insight: The Hantzsch Thiazole Synthesis